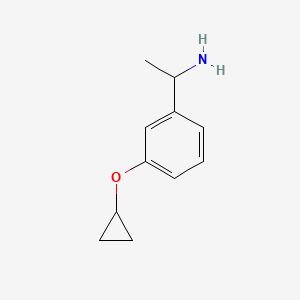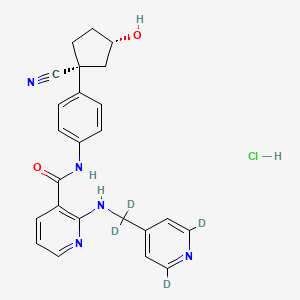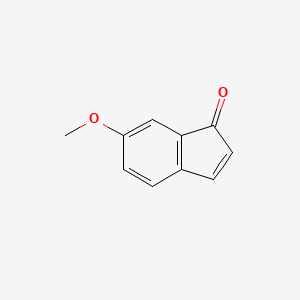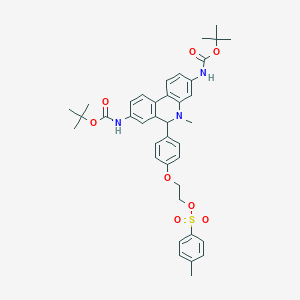![molecular formula C21H20FN7O2 B12431309 N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]quinoxaline core, a morpholinomethyl group, and a pyrazine-2-carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through the cyclocondensation of 1-aryl derivatives of pyrrole with ortho-substituted aryl isocyanides in the presence of boron trifluoride etherate . The resulting intermediate is then subjected to further functionalization to introduce the morpholinomethyl group and the pyrazine-2-carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
化学反应分析
Types of Reactions
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinoxaline derivatives, while reduction can lead to the formation of reduced pyrroloquinoxaline analogs.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, showing potency against various human cancer cell lines.
作用机制
The mechanism of action of N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific cancer type and cellular context.
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazine derivatives: Compounds with pyrazine moieties that have diverse biological properties.
Uniqueness
N’-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.
属性
分子式 |
C21H20FN7O2 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
N'-[7-fluoro-1-(morpholin-4-ylmethyl)pyrrolo[1,2-a]quinoxalin-4-yl]pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C21H20FN7O2/c22-14-1-3-18-16(11-14)25-20(26-27-21(30)17-12-23-5-6-24-17)19-4-2-15(29(18)19)13-28-7-9-31-10-8-28/h1-6,11-12H,7-10,13H2,(H,25,26)(H,27,30) |
InChI 键 |
BFKJTAVAPIFPPK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=C3N2C4=C(C=C(C=C4)F)N=C3NNC(=O)C5=NC=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


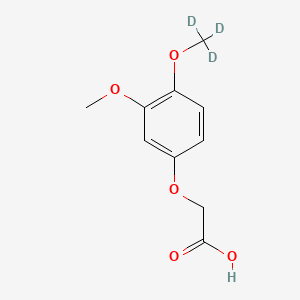
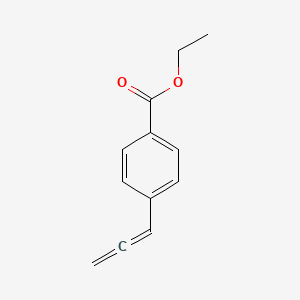
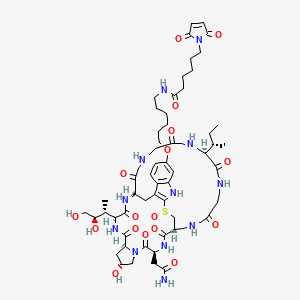
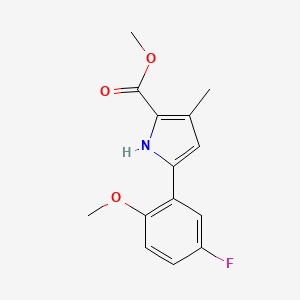
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


